molecular formula C7H9N3S B2507846 1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 2310082-59-6

1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2507846
CAS No.: 2310082-59-6
M. Wt: 167.23
InChI Key: ANYLERNWMMVCDV-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a thiadiazole ring and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the thiadiazole and tetrahydropyridine rings, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-2-4-10(5-3-1)7-9-8-6-11-7/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLERNWMMVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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